molecular formula C8H11IN2S B6263610 2-(cyclopentylmethyl)-5-iodo-1,3,4-thiadiazole CAS No. 1339636-04-2

2-(cyclopentylmethyl)-5-iodo-1,3,4-thiadiazole

Cat. No.: B6263610
CAS No.: 1339636-04-2
M. Wt: 294.2
InChI Key:
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Description

2-(Cyclopentylmethyl)-5-iodo-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a cyclopentylmethyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylmethyl)-5-iodo-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopentylmethylamine with carbon disulfide and iodine in the presence of a base, leading to the formation of the thiadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopentylmethyl)-5-iodo-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(Cyclopentylmethyl)-5-iodo-1,3,4-thiadiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(cyclopentylmethyl)-5-iodo-1,3,4-thiadiazole involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentylmethyl group and iodine atom contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-(Cyclopentylmethyl)-1,3,4-thiadiazole: Lacks the iodine atom, which may affect its reactivity and applications.

    5-Iodo-1,3,4-thiadiazole: Lacks the cyclopentylmethyl group, influencing its binding properties and biological activity.

Properties

CAS No.

1339636-04-2

Molecular Formula

C8H11IN2S

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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